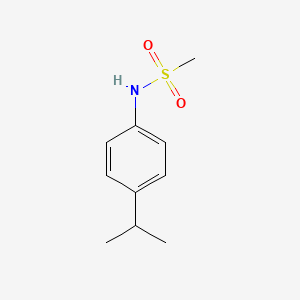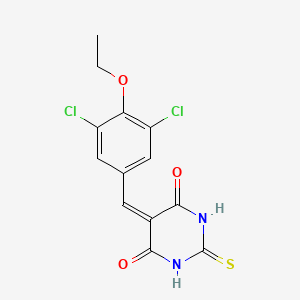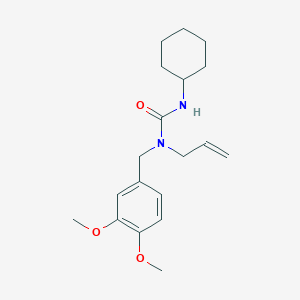![molecular formula C21H17FN2O2 B5710445 N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule inhibitor that acts on the Golgi complex, an organelle responsible for the processing and sorting of proteins and lipids in eukaryotic cells.
作用機序
BFA acts by binding to the ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GEF), which is required for the activation of ARF proteins. ARF proteins are involved in the recruitment of coat proteins to the Golgi membrane, which is necessary for vesicle formation and trafficking. By inhibiting the function of ARF GEF, BFA prevents the recruitment of coat proteins and disrupts the structure and function of the Golgi complex.
Biochemical and Physiological Effects
The disruption of the Golgi complex by BFA has a number of biochemical and physiological effects. It leads to the accumulation of proteins and lipids in the endoplasmic reticulum, which can cause ER stress and activate the unfolded protein response. BFA also inhibits protein secretion, which can affect a wide range of cellular processes such as cell signaling, immune response, and hormone secretion. In addition, BFA has been shown to induce apoptosis in some cell types.
実験室実験の利点と制限
BFA has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for the Golgi complex. It is also relatively stable and can be stored for extended periods of time. However, BFA has some limitations as well. It can be toxic to cells at high concentrations, and its effects on the Golgi complex can be reversible, making it difficult to study long-term effects.
将来の方向性
There are many potential future directions for research on BFA. One area of interest is the development of new BFA derivatives with improved specificity and potency. Another area of interest is the use of BFA as a therapeutic agent for diseases such as cancer and viral infections, which rely heavily on the function of the Golgi complex. Finally, BFA could be used to study the role of the Golgi complex in the development and progression of various diseases, providing new insights into the underlying mechanisms of these conditions.
Conclusion
In conclusion, N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide, or BFA, is a chemical compound that has numerous applications in scientific research. Its ability to disrupt the structure and function of the Golgi complex has made it a valuable tool for investigating cellular processes such as protein secretion, membrane trafficking, and vesicle transport. While there are some limitations to its use, BFA has significant potential for future research and development.
合成法
The synthesis of BFA involves the reaction of 2-fluorobenzoyl chloride with N-(4-aminobenzoyl)-L-glutamic acid, followed by the removal of the N-terminal protecting group with trifluoroacetic acid. This results in the formation of BFA as a white crystalline solid with a molecular weight of 379.4 g/mol.
科学的研究の応用
BFA has been extensively used in scientific research as a tool to investigate the Golgi complex and its role in cellular processes. It has been shown to disrupt the structure and function of the Golgi complex, leading to the accumulation of proteins and lipids in the endoplasmic reticulum and the inhibition of protein secretion. BFA has also been used to study the trafficking of proteins and lipids between the Golgi complex and other organelles, as well as the regulation of membrane fusion and vesicle transport.
特性
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-19-9-5-4-8-18(19)21(26)24-17-12-10-16(11-13-17)20(25)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTUBTDTDKDJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzylcarbamoyl)phenyl]-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)


![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)
